molecular formula C8H6BrClF3N B1381401 2-[(1S)-1-bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine CAS No. 1823183-95-4

2-[(1S)-1-bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine

Cat. No.: B1381401
CAS No.: 1823183-95-4
M. Wt: 288.49 g/mol
InChI Key: JJIXLOBUTIKNDB-BYPYZUCNSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 2-[(1S)-1-bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The official IUPAC name is this compound, which indicates the pyridine core structure with specific positional designations for each substituent group. The systematic identification begins with the pyridine base structure, numbered according to standard heterocyclic nomenclature principles where the nitrogen atom occupies position 1. The bromoethyl substituent at position 2 is designated with the (1S) stereochemical descriptor, indicating the absolute configuration of the chiral carbon center. The chlorine substituent at position 3 and the trifluoromethyl group at position 5 complete the substitution pattern. This compound is also catalogued under CAS registry number 1823183-95-4, providing a unique chemical identifier for database searches and regulatory documentation.

The Chemical Abstracts Service name for this compound maintains consistency with IUPAC nomenclature while providing additional structural clarity through systematic naming conventions. Alternative nomenclature systems may reference this compound using different organizational schemes, but the core structural elements remain consistent across naming systems. The compound belongs to the broader class of halogenated pyridines, specifically those containing multiple halogen substituents and fluorinated alkyl groups. The systematic identification process for this compound involves recognizing the parent pyridine structure, identifying the positions and nature of each substituent, and correctly assigning stereochemical descriptors where applicable. This nomenclature system enables precise communication about the compound's structure and facilitates accurate chemical database searches and literature reviews.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C8H6BrClF3N, representing a compact yet structurally complex molecule with significant heteroatom content. This formula indicates the presence of eight carbon atoms forming the core framework, six hydrogen atoms providing necessary bonding completion, one bromine atom, one chlorine atom, three fluorine atoms as part of the trifluoromethyl group, and one nitrogen atom within the pyridine ring. The molecular weight is precisely calculated as 288.49 grams per mole, making this a moderately sized organic molecule suitable for various synthetic applications. The high halogen content contributes significantly to the molecular weight, with the combined mass of bromine, chlorine, and three fluorine atoms accounting for approximately 40% of the total molecular weight.

The molecular composition reveals several important structural characteristics that influence the compound's properties. The carbon-to-hydrogen ratio of 4:3 indicates a relatively unsaturated molecule consistent with the aromatic pyridine core and the presence of multiple halogen substituents. The heteroatom content, comprising nitrogen and multiple halogens, represents approximately 45% of the total atom count, suggesting significant electronic effects from these electronegative elements. The trifluoromethyl group alone contributes 69 mass units to the overall molecular weight, representing nearly 25% of the total mass and indicating the substantial influence this group will have on the molecule's physical and chemical properties.

Molecular Parameter Value Percentage of Total
Total Molecular Weight 288.49 g/mol 100%
Carbon Content 96.06 g/mol 33.3%
Hydrogen Content 6.05 g/mol 2.1%
Bromine Content 79.90 g/mol 27.7%
Chlorine Content 35.45 g/mol 12.3%
Fluorine Content 57.00 g/mol 19.8%
Nitrogen Content 14.01 g/mol 4.9%

Stereochemical Considerations: (1S)-Bromoethyl Configuration

The stereochemical aspect of this compound centers on the chiral carbon within the bromoethyl substituent, specifically designated as having (1S) absolute configuration. This stereochemical center arises from the carbon atom bearing the bromine substituent, which is also bonded to a hydrogen atom, a methyl group, and the pyridine ring system, creating four distinct substituents that establish chirality. The (1S) designation follows Cahn-Ingold-Prelog priority rules, where the substituents are ranked by atomic number: bromine (highest priority), the pyridine ring carbon (second), the methyl carbon (third), and hydrogen (lowest priority). When viewed along the carbon-hydrogen bond with hydrogen pointing away from the observer, the remaining three substituents decrease in priority in a counterclockwise direction, establishing the S configuration.

The presence of this stereochemical center introduces significant complexity to the compound's behavior, as the (1S) enantiomer will exhibit distinct properties compared to its (1R) counterpart. The absolute configuration influences intermolecular interactions, crystal packing arrangements, and potential biological activity if the compound exhibits pharmacological properties. The stereochemical integrity of the (1S) configuration is maintained through the specific synthetic pathways used to prepare this compound, requiring careful control of reaction conditions to prevent racemization or epimerization at the chiral center. The bromoethyl substituent's three-dimensional orientation relative to the pyridine ring creates specific spatial relationships that affect the molecule's overall conformation and its ability to interact with other chemical species.

Computational studies and spectroscopic analyses have confirmed the stereochemical assignment of the (1S) configuration through various analytical techniques. The absolute configuration has implications for the compound's crystal structure, as evidenced by X-ray crystallographic studies of related halogenopyridinium compounds that demonstrate specific packing arrangements influenced by stereochemical factors. The (1S) configuration also affects the compound's nuclear magnetic resonance spectroscopic properties, with specific coupling patterns and chemical shifts that distinguish this enantiomer from its mirror image. Understanding the stereochemical aspects is crucial for synthetic planning, analytical characterization, and potential applications where stereochemical purity is essential.

Conformational Analysis via 2D/3D Structural Elucidation

The conformational analysis of this compound reveals a complex three-dimensional structure influenced by multiple steric and electronic factors arising from the halogen substituents and the pyridine ring system. Two-dimensional structural representations show the planar pyridine ring with substituents positioned at specific angles determined by the ring geometry and substituent sizes. The three-dimensional structure exhibits significant deviations from planarity due to steric interactions between the bromoethyl group and adjacent substituents, particularly the chlorine atom at position 3. Computational modeling studies indicate preferred conformations where the bromoethyl group adopts specific orientations to minimize steric clashes while maintaining favorable electronic interactions.

The trifluoromethyl group at position 5 exerts considerable influence on the overall molecular conformation through both steric bulk and strong electronic effects. The three fluorine atoms create a highly electronegative region that affects the electron density distribution throughout the pyridine ring, influencing bond lengths and angles. Crystallographic studies of related trifluoromethylpyridine derivatives demonstrate that these compounds often exhibit specific crystal packing arrangements driven by halogen bonding interactions and hydrogen bonding patterns. The conformational preferences of the bromoethyl substituent are governed by rotational barriers around the carbon-carbon bond connecting the chiral center to the pyridine ring, with preferred conformations minimizing steric interactions between the bromine atom and the ring substituents.

Three-dimensional structural elucidation through computational chemistry methods reveals bond angles and distances that deviate from idealized values due to substituent effects. The pyridine ring maintains its aromatic character with typical carbon-carbon and carbon-nitrogen bond lengths, but the substitution pattern creates localized distortions in bond angles. The bromoethyl carbon exhibits tetrahedral geometry with bond angles influenced by the size differences between substituents. Molecular dynamics simulations indicate limited conformational flexibility due to the constrained environment created by multiple halogen substituents, resulting in relatively rigid three-dimensional structures with well-defined preferred conformations.

Comparative Structural Features with Related Halogenated Pyridines

Comparative analysis of this compound with structurally related halogenated pyridines reveals distinctive features that arise from the specific substitution pattern and stereochemistry. Comparison with 2-chloro-5-(trifluoromethyl)pyridine, which lacks the bromoethyl substituent, shows significant differences in molecular complexity and three-dimensional structure. The parent compound 2-chloro-5-(trifluoromethyl)pyridine has a molecular weight of 181.54 grams per mole and exhibits planar aromatic character typical of simple substituted pyridines. The addition of the (1S)-bromoethyl group increases the molecular weight by 107 mass units and introduces stereochemical complexity absent in the simpler analog.

Structural comparison with 2-bromo-3-chloro-5-(trifluoromethyl)pyridine demonstrates the significant impact of replacing a simple bromine substituent with a stereodefined bromoethyl group. The bromo analog has molecular formula C6H2BrClF3N with molecular weight 260.44 grams per mole, representing a difference of 28 mass units compared to the bromoethyl compound. This structural modification introduces asymmetry and conformational complexity while maintaining the electron-withdrawing character of the halogen substituents. The electronic properties of both compounds are influenced by the combined effects of chlorine, bromine, and trifluoromethyl substituents, but the bromoethyl derivative exhibits additional steric effects and stereochemical considerations.

Analysis of related compounds such as 2-(1-bromoethyl)-5-(trifluoromethyl)pyridine, which lacks the chlorine substituent at position 3, provides insight into the cumulative effects of multiple halogen substitutions. This compound has molecular formula C8H7BrF3N with molecular weight 254.05 grams per mole, showing that the addition of chlorine contributes 34.4 mass units and significant electronic effects. The presence of chlorine at position 3 creates additional steric interactions with the bromoethyl group and alters the electronic distribution within the pyridine ring system. Crystallographic studies of halogenopyridinium compounds demonstrate that multiple halogen substituents create complex intermolecular interaction patterns through halogen bonding, hydrogen bonding, and van der Waals forces.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C8H6BrClF3N 288.49 Stereochemical center, multiple halogens
2-chloro-5-(trifluoromethyl)pyridine C6H3ClF3N 181.54 Simple halogenated pyridine
2-bromo-3-chloro-5-(trifluoromethyl)pyridine C6H2BrClF3N 260.44 Multiple ring halogens
2-(1-bromoethyl)-5-(trifluoromethyl)pyridine C8H7BrF3N 254.05 Bromoethyl without chlorine

The structural features unique to this compound include the combination of stereochemical complexity, multiple halogen substitution, and significant steric bulk from the trifluoromethyl group. These features distinguish this compound from simpler halogenated pyridines and contribute to its potential utility as a building block in complex synthetic transformations. The electronic effects of the combined halogen substituents create a highly electron-deficient pyridine ring that may exhibit enhanced reactivity toward nucleophilic attack, while the stereochemical center provides opportunities for asymmetric synthesis applications. Understanding these comparative structural features is essential for predicting the compound's chemical behavior and designing appropriate synthetic strategies for its preparation and utilization.

Properties

IUPAC Name

2-[(1S)-1-bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClF3N/c1-4(9)7-6(10)2-5(3-14-7)8(11,12)13/h2-4H,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIXLOBUTIKNDB-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=N1)C(F)(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 2-[(1S)-1-bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the original compound.

Scientific Research Applications

2-[(1S)-1-bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1S)-1-bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property, combined with the presence of reactive functional groups, enables the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Related Pyridine Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
2-Chloro-5-(trifluoromethyl)pyridine 2-Cl, 5-CF₃ 197.56 28–31 152 Agrochemical intermediates
3-Chloro-5-(trifluoromethyl)pyridine-2-thiol 3-Cl, 5-CF₃, 2-SH 243.63 Not reported Not reported Ligand synthesis
[3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine HCl 3-Cl, 5-CF₃, 2-CH₂NH₂·HCl 272.08 Not reported Not reported Pharmaceutical intermediates
Target compound 2-(1S-Bromoethyl), 3-Cl, 5-CF₃ ~300.44 (estimated) Not reported Not reported Pesticide precursor (inferred)

Key Observations:

  • The target compound’s bromoethyl group distinguishes it from simpler chloro derivatives (e.g., 2-chloro-5-CF₃ pyridine), offering enhanced reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chlorine .
  • The stereospecific bromine may improve target-binding affinity in chiral environments compared to non-chiral analogs like 2-bromo-3-chloro-5-CF₃ pyridine .

Biological Activity

2-[(1S)-1-bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine is a member of the trifluoromethylpyridine family, characterized by significant biological activity and potential applications in pharmaceuticals and agrochemicals. Its unique structural features, including a bromoethyl group, chlorine atom, and trifluoromethyl group, contribute to its reactivity and interactions with biological systems.

The molecular formula of this compound is C₈H₆BrClF₃N, with a CAS number of 1823183-95-4. The presence of the trifluoromethyl group enhances its lipophilicity, which facilitates penetration through biological membranes and interaction with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with cellular membranes. The trifluoromethyl group increases the compound's stability and reactivity, allowing it to influence biological pathways effectively. Specifically, it has been shown to interact with enzymes such as matrix metalloproteinases (MMPs), which are critical in cancer progression and tissue remodeling .

Biological Activity

Research indicates that derivatives of this compound exhibit various biological activities, including:

  • Anticancer Activity : Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies on related trifluoromethyl compounds have shown significant inhibition of cell proliferation in cancer cell lines such as HeLa and MCF-7 .
  • Enzyme Inhibition : The compound has been implicated in the inhibition of MMPs, which play a role in tumor metastasis. Computational studies suggest strong binding affinities to these enzymes, indicating potential as an anticancer therapeutic agent .

Case Study 1: Anticancer Properties

One study evaluated the anticancer potential of a related compound, showing that it effectively inhibited cell proliferation in Jurkat cells with an IC₅₀ value of 4.64 µM. The compound also induced cell cycle arrest in the sub-G1 phase, suggesting apoptosis induction as a mechanism of action .

Case Study 2: Enzyme Interaction

Another study demonstrated that derivatives of pyridine compounds could inhibit MMPs involved in cancer metastasis. The docking studies indicated favorable binding energies, supporting the hypothesis that these compounds can act as effective inhibitors in cancer therapy .

Comparative Analysis

The following table summarizes the structural features and biological activities of this compound compared to similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundBromoethyl at position 1; chlorine at position 3; trifluoromethyl at position 5Anticancer; enzyme inhibition
2-chloro-5-(trifluoromethyl)pyridineChlorine at position 2; lacks bromoethyl groupModerate anticancer activity
2,3-dichloro-5-(trifluoromethyl)pyridineTwo chlorines at positions 2 and 3Enhanced reactivity; potential for increased biological activity
2-(bromomethyl)-5-(trifluoromethyl)pyridineBromomethyl instead of bromoethylDifferent reactivity profile

Q & A

Q. What are the optimal synthetic routes for preparing 2-[(1S)-1-bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and stereoselectivity?

The synthesis typically involves sequential functionalization of a pyridine core. Key steps include:

  • Chlorination and trifluoromethyl introduction : Electrophilic substitution at the 3- and 5-positions of pyridine, often using reagents like Cl₂ or SOCl₂ for chlorination and CF₃Cu for trifluoromethylation .
  • Stereoselective bromoethylation : A chiral bromoethyl group is introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling. Asymmetric catalysis (e.g., Pd or Rh complexes) may enhance stereoselectivity .
    Methodological Tip : Monitor reaction progress via TLC or HPLC, and optimize temperature/pH to suppress side reactions (e.g., elimination or racemization). Purification via column chromatography with hexane/ethyl acetate gradients is recommended .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR resolves stereochemistry, substituent positions, and confirms trifluoromethyl integration. For example, the ¹⁹F NMR peak for -CF₃ typically appears at ~-60 ppm .
  • X-ray Crystallography : Determines absolute stereochemistry of the (1S)-bromoethyl group .
  • HPLC-MS : Validates purity (>98%) and detects trace impurities (e.g., dehalogenated byproducts) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

  • Thermal Stability : Decomposition occurs above 100°C, releasing HBr and forming olefinic byproducts via β-elimination. Store at -20°C under inert gas (argon) .
  • Photodegradation : UV exposure triggers radical cleavage of the C-Br bond, detected via GC-MS as 3-chloro-5-(trifluoromethyl)pyridine .
    Mitigation : Use amber vials and antioxidants (e.g., BHT) to prolong shelf life.

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the pyridine ring?

Regioselective substitution is complicated by competing reactivity at the 2-, 4-, and 6-positions. Solutions include:

  • Directing Groups : Install temporary groups (e.g., -NH₂) at the 2-position to steer electrophiles to the 3- and 5-positions. Subsequent removal via hydrolysis preserves the core structure .
  • Metal-Mediated Coupling : Pd-catalyzed C-H activation selectively functionalizes electron-deficient positions. For example, Buchwald-Hartwig amination at the 3-position proceeds with >90% regioselectivity .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • DFT Calculations : Simulate transition states to predict stereochemical outcomes of bromoethylation. For instance, Gibbs free energy differences (<2 kcal/mol) between (R)- and (S)-isomers guide catalyst design .
  • Molecular Docking : Models interactions with biological targets (e.g., enzymes), identifying key binding motifs like halogen bonding with the -CF₃ group .

Q. What are the metabolic pathways of this compound in biological systems, and how do its degradation products impact toxicity assessments?

  • Phase I Metabolism : Cytochrome P450 enzymes oxidize the bromoethyl group to a carboxylic acid, detected via LC-MS/MS .
  • Toxic Byproducts : Debromination generates reactive alkyl radicals, which induce oxidative stress in vitro. Mitigate via structural modification (e.g., replacing Br with less labile groups) .

Q. How do structural analogs compare in terms of electronic and steric effects on reactivity?

  • Electron-Withdrawing Effects : The -CF₃ group increases pyridine ring electron deficiency, accelerating nucleophilic aromatic substitution (krel = 10³ vs. non-fluorinated analogs) .
  • Steric Hindrance : The (1S)-bromoethyl group’s chirality slows racemization in polar solvents (e.g., DMSO) but increases steric clashes in crowded catalytic environments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1S)-1-bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine
Reactant of Route 2
2-[(1S)-1-bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.